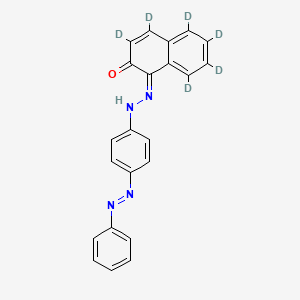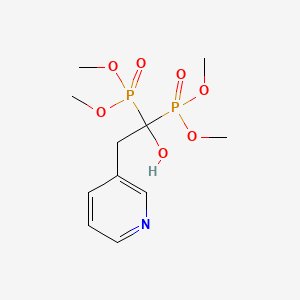
Tetramethyl Risedronate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethyl Risedronate is a compound with the molecular formula C11H19NO7P2 . It is also known by other names such as 1,1-bis(dimethoxyphosphoryl)-2-pyridin-3-ylethanol and P,P’- [1-Hydroxy-2- (3-pyridinyl)ethylidene]bis-phosphonic Acid P,P,P’,P’-Tetramethyl Ester .
Molecular Structure Analysis
The InChI string for Tetramethyl Risedronate isInChI=1S/C11H19NO7P2/c1-16-20(14,17-2)11(13,21(15,18-3)19-4)8-10-6-5-7-12-9-10/h5-7,9,13H,8H2,1-4H3 . The Canonical SMILES string is COP(=O)(C(CC1=CN=CC=C1)(O)P(=O)(OC)OC)OC . Physical And Chemical Properties Analysis
Tetramethyl Risedronate has a molecular weight of 339.22 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 8 . It has a Rotatable Bond Count of 8 and a Topological Polar Surface Area of 104 Ų . The Exact Mass and Monoisotopic Mass are both 339.06367594 g/mol .科学的研究の応用
Osteoporosis Treatment and Bone Density Improvement
Tetramethyl risedronate, commonly known as risedronate, is utilized in the treatment of postmenopausal osteoporosis. Research shows that risedronate significantly reduces the risk of vertebral and nonvertebral fractures by inhibiting osteoclastic activity, which is crucial in bone resorption processes. Studies indicate that risedronate treatment results in a marked improvement in bone mineral density (BMD) at various skeletal sites, including the lumbar spine, femoral neck, and hip, within months of treatment initiation. This improvement in BMD contributes significantly to the reduction in fracture risk associated with osteoporosis (Reginster et al., 2000); (Ste-Marie et al., 2004).
Inhibition of Osteoclast Differentiation
Risedronate directly inhibits osteoclast differentiation and inflammatory bone loss, demonstrating its effectiveness beyond bone density improvement. It suppresses the receptor activator of nuclear factor-kappaB ligand (RANKL)-mediated osteoclast differentiation from bone marrow-derived macrophages in a dose-dependent manner. This action not only aids in the treatment of osteoporosis but also offers potential benefits in conditions involving inflammatory and infectious bone loss (Kwak et al., 2009).
Hip Fracture Risk Reduction
Risedronate is also proven to significantly reduce the risk of hip fractures in elderly women with confirmed osteoporosis. This finding is particularly important as hip fractures contribute significantly to morbidity and mortality in the elderly population. The efficacy of risedronate in reducing hip fracture risk underscores its value in the management of severe osteoporosis (McClung et al., 2001).
Bone Quality and Remodeling
Further research into the effects of risedronate on bone quality and remodeling reveals that it preserves normal bone formation and decreases bone remodeling, which is critical in maintaining bone strength and preventing fractures. Histologic and histomorphometric assessments show no adverse effects on bone quality after long-term treatment, supporting the bone safety and antifracture efficacy of risedronate over extended periods (Uyar et al., 2009).
Enhancement of Intestinal Absorption
An innovative approach to enhancing the intestinal absorption and bioavailability of risedronate involves the formation of ionic complexes with bile acid derivatives. This strategy aims to improve oral efficacy by increasing risedronate's lipophilicity and affinity for bile transporters, potentially enhancing patient compliance by reducing dose frequency and minimizing adverse reactions (Park & Byun, 2014).
特性
IUPAC Name |
1,1-bis(dimethoxyphosphoryl)-2-pyridin-3-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO7P2/c1-16-20(14,17-2)11(13,21(15,18-3)19-4)8-10-6-5-7-12-9-10/h5-7,9,13H,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCRKMZJULTTJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(CC1=CN=CC=C1)(O)P(=O)(OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO7P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652680 |
Source


|
| Record name | Tetramethyl [1-hydroxy-2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethyl Risedronate | |
CAS RN |
919355-29-6 |
Source


|
| Record name | Tetramethyl [1-hydroxy-2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

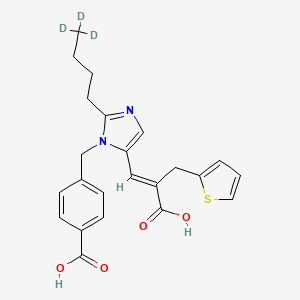
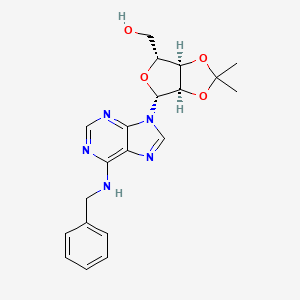
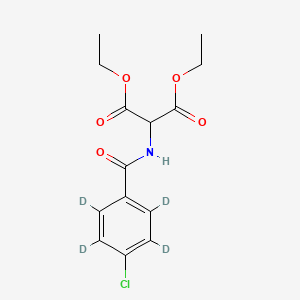

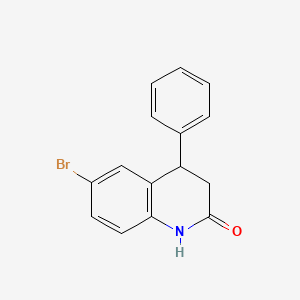
![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)
![tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate](/img/structure/B563658.png)
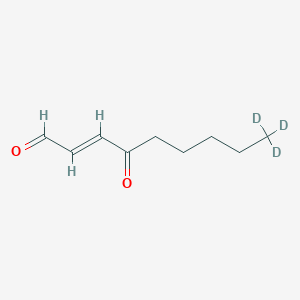
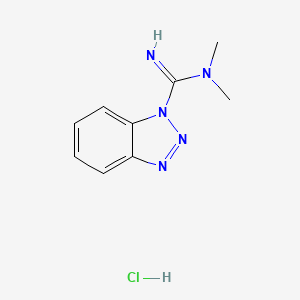
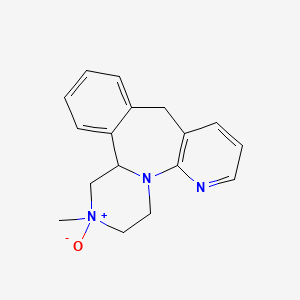
![[(1R)-1-[(Acetyloxy)methyl]-1-(hydroxymethyl)-3-(4-octylphenyl)propyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B563664.png)
